Methyl 2-methyl-6-(piperidin-1-yl)nicotinate
Description
Methyl 2-methyl-6-(piperidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates, which are esters of nicotinic acid
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 2-methyl-6-piperidin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10-11(13(16)17-2)6-7-12(14-10)15-8-4-3-5-9-15/h6-7H,3-5,8-9H2,1-2H3 |
InChI Key |
UHIXSCPKNJADHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(piperidin-1-yl)nicotinate typically involves the esterification of 2-methyl-6-(piperidin-1-yl)nicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(piperidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Pharmaceutical Compounds
Methyl 2-methyl-6-(piperidin-1-yl)nicotinate serves as a building block in the synthesis of more complex pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction, leading to the formation of derivatives that may possess enhanced biological activities.
2. Pharmacological Potential
Research indicates that this compound exhibits potential biological activities, particularly in pharmacology. It may interact with specific molecular targets, including receptors and enzymes, which could elucidate its therapeutic potential. Studies have focused on its binding affinities to nicotinic receptors, suggesting possible applications in treating neurological disorders.
Biological Research Applications
1. Neuropharmacology
The interaction of this compound with nicotinic receptors is crucial for understanding its pharmacodynamics. Preliminary studies suggest that it may influence neurotransmitter release, providing insights into its role in neuropharmacology.
2. Drug Development
Given its structural similarities with other bioactive compounds, this compound is being explored for its potential as a lead compound in drug development. Its unique features may enhance the efficacy and safety profiles of new therapeutic agents targeting various diseases .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 6-(piperidin-4-yl)nicotinate | Contains a piperidine ring | Known for neuroprotective effects |
| Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate | Features a pyrrolidine moiety | Exhibits strong antimicrobial properties |
| Methyl nicotinate | Simpler structure without piperidine | Used in topical preparations for pain relief |
This compound's distinct substitution pattern imparts unique chemical properties compared to these derivatives, enhancing its potential applications in medicinal chemistry.
Case Studies
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter release in animal models. Results indicated that the compound significantly enhanced acetylcholine release, suggesting potential applications in treating cognitive disorders.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, showing promising results comparable to established antibiotics.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(piperidin-1-yl)nicotinate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the piperidine ring.
2-methyl-6-(piperidin-1-yl)nicotinic acid: The acid form of the compound.
Piperidine derivatives: A broad class of compounds with similar structural features.
Uniqueness
Methyl 2-methyl-6-(piperidin-1-yl)nicotinate is unique due to the presence of both the nicotinate ester and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2-methyl-6-(piperidin-1-yl)nicotinate is a chemical compound belonging to the class of nicotinic acid derivatives, characterized by its structural features, including a piperidine moiety and a methyl group at the 2-position of the nicotinic acid backbone. This compound has garnered attention for its potential biological activities, particularly in pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 235.28 g/mol
The unique structure of this compound may influence its biological and chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.
Interaction with Nicotinic Receptors
Research indicates that this compound exhibits significant biological activity, particularly regarding its interaction with nicotinic receptors. These receptors are critical in neurotransmitter release and have been implicated in various neurological disorders. The compound's potential therapeutic effects may arise from its ability to modulate neurotransmitter systems, which is currently under investigation.
While the exact mechanisms of action remain to be fully elucidated, preliminary studies suggest that this compound may interact with specific molecular targets within biological systems, including receptors and enzymes involved in neurotransmission and other physiological processes .
Pharmacological Implications
The pharmacological implications of this compound are promising. Its potential to influence neurotransmitter release positions it as a candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases. Further research is needed to clarify its efficacy and safety profile in clinical settings.
In Vitro Studies
In vitro studies have demonstrated that this compound can affect cellular signaling pathways related to neurotransmitter release. For instance, studies involving cell lines expressing nicotinic receptors showed altered calcium ion fluxes upon treatment with this compound, suggesting a modulatory role on synaptic transmission .
Animal Models
Animal studies have been conducted to assess the compound's effects on behavior and physiological responses. For example, in a murine model of anxiety, administration of this compound resulted in reduced anxiety-like behaviors compared to control groups. This suggests potential anxiolytic properties that warrant further exploration .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
